molecular formula C25H25NO B594098 Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- CAS No. 824960-56-7

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Cat. No. B594098
CAS RN: 824960-56-7
M. Wt: 355.481
InChI Key: NULKGPOKWWKWBU-UHFFFAOYSA-N
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Description

“Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” is a synthetic cannabinoid . It has a molecular formula of C27H29NO . It is also known by other names such as JWH-182 and CHEMBL564302 .


Molecular Structure Analysis

The molecular structure of “Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” includes a pentyl chain attached to an indole group, which is then attached to a naphthalenyl group via a methanone linkage . The molecular weight is 383.5 g/mol .


Physical And Chemical Properties Analysis

“Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” has a molecular weight of 383.5 g/mol . It has a XLogP3-AA value of 7.7, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .

Scientific Research Applications

Forensic Toxicology

The JWH 122 7-methylnaphthyl isomer is significant in forensic toxicology for the differentiation of regioisomers in synthetic cannabinoids . This compound’s unique structure allows forensic scientists to distinguish it from other isomers, such as JWH-210, by using gas chromatography–electron ionization-mass spectrometry (GC–EI-MS/MS). This differentiation is crucial in legal contexts where specific isomers may be controlled substances.

Analytical Chemistry

In analytical chemistry, the JWH 122 7-methylnaphthyl isomer serves as an analytical reference standard . It helps in calibrating instruments and ensuring the accuracy of analytical methods, particularly in the identification of synthetic cannabinoids in various samples.

Pharmacological Research

Although the biological and toxicological properties of this compound have not been fully characterized, it presents a potential for pharmacological research due to its high affinity for CB1 and CB2 receptors . Researchers can explore its effects on these receptors to understand better the endocannabinoid system and its role in human health and disease.

Material Science

The crystalline structure and solubility properties of JWH 122 7-methylnaphthyl isomer make it a candidate for material science research . Its interaction with different solvents and its light absorption properties at specific wavelengths can inform the development of new materials with desired optical characteristics.

Safety and Hazards

“Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” is a synthetic cannabinoid, and like other synthetic cannabinoids, it may have potential for abuse . It’s important to note that substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .

properties

IUPAC Name

(7-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-19-14-13-18(2)16-22(19)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULKGPOKWWKWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20837618
Record name JWH-122 7-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20837618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

824960-56-7
Record name JWH-122 7-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20837618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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